molecular formula C14H22N2O4S B13663624 N2,N3-Di-Boc-thiophene-2,3-diamine

N2,N3-Di-Boc-thiophene-2,3-diamine

Cat. No.: B13663624
M. Wt: 314.40 g/mol
InChI Key: DHIUHHQCRHSQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N3-Di-Boc-thiophene-2,3-diamine is a chemical compound with the molecular formula C14H22N2O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms at positions 2 and 3 of the thiophene ring. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N3-Di-Boc-thiophene-2,3-diamine typically involves the protection of thiophene-2,3-diamine with Boc anhydride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N2,N3-Di-Boc-thiophene-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N3-Di-Boc-thiophene-2,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N3-Di-Boc-thiophene-2,3-diamine is primarily related to its ability to interact with various molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active thiophene-2,3-diamine moiety. This moiety can then participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,3-diamine: The parent compound without Boc protection.

    N2-Boc-thiophene-2,3-diamine: A mono-protected derivative.

    N3-Boc-thiophene-2,3-diamine: Another mono-protected derivative.

Uniqueness

N2,N3-Di-Boc-thiophene-2,3-diamine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and solubility compared to its mono-protected or unprotected counterparts. This makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity in multi-step synthesis.

Properties

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]carbamate

InChI

InChI=1S/C14H22N2O4S/c1-13(2,3)19-11(17)15-9-7-8-21-10(9)16-12(18)20-14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18)

InChI Key

DHIUHHQCRHSQSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.